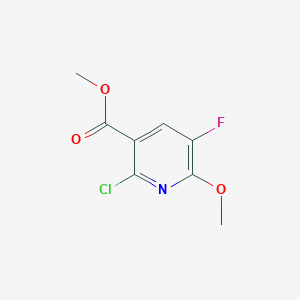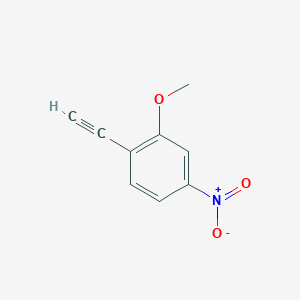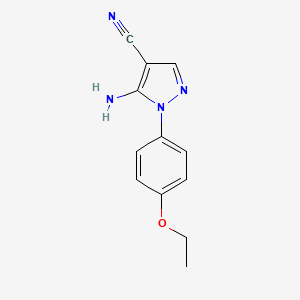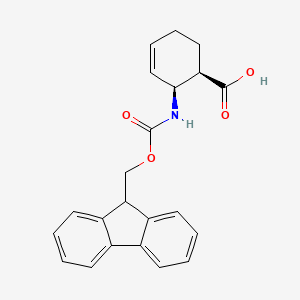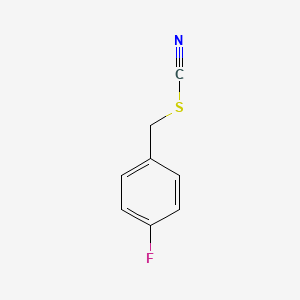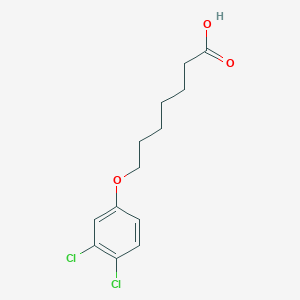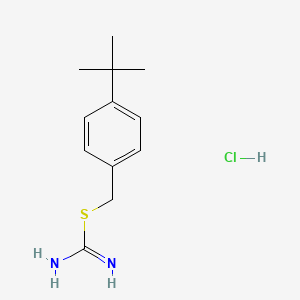
2-(4-tert-Butyl-benzyl)-isothiourea
Descripción general
Descripción
The compound “2-(4-tert-Butyl-benzyl)-isothiourea” is a derivative of isothiourea, which is an organic compound with the formula NH2C(S)NH2. It is a tautomeric compound, existing in two isomeric forms, one with the thiocarbonyl functional group (C=S) and the other with the normal carbonyl group (C=O) .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, isothiourea derivatives are generally synthesized through the reaction of primary amines with thiocyanates . The synthesis of related compounds, such as 4-tert-butyl benzyl chloride, involves the reaction of tertiary butyl, formaldehyde, hydrochloric acid, and formic acid .Mecanismo De Acción
The mechanism of action of TBBIT is not fully understood. However, it is believed that TBBIT exerts its effects by inhibiting the activity of certain enzymes that are involved in cell growth and division. TBBIT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TBBIT has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, TBBIT has been shown to have anti-inflammatory and anti-oxidant effects. TBBIT has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TBBIT is its relatively low toxicity. TBBIT has been shown to be well-tolerated in animal models, even at high doses. Additionally, TBBIT is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of TBBIT is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on TBBIT. One area of research is in the development of new cancer therapies that incorporate TBBIT. Additionally, TBBIT may have potential applications in the treatment of other diseases, such as diabetes and inflammation. Further studies are needed to fully understand the mechanism of action of TBBIT and to identify its potential therapeutic applications.
Aplicaciones Científicas De Investigación
TBBIT has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. TBBIT has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, TBBIT has been shown to enhance the efficacy of chemotherapy drugs when used in combination.
Propiedades
IUPAC Name |
(4-tert-butylphenyl)methyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S.ClH/c1-12(2,3)10-6-4-9(5-7-10)8-15-11(13)14;/h4-7H,8H2,1-3H3,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFKDVCPIMLONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine](/img/structure/B1388061.png)
![5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid](/img/structure/B1388062.png)
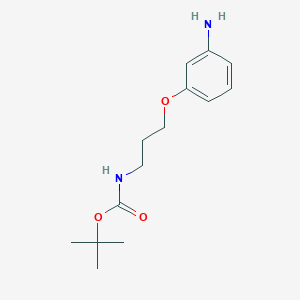


![tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B1388068.png)
![5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B1388069.png)

